Product packaging for 7-Iodoquinoline-8-sulfonic acid(Cat. No.:CAS No. 32435-64-6)

7-Iodoquinoline-8-sulfonic acid

Cat. No.: B12866137
CAS No.: 32435-64-6
M. Wt: 335.12 g/mol
InChI Key: JPOYAWNNALIFPA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Derivatives in Chemical Science

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge, a German chemist, first isolated quinoline from coal tar, naming it "leukol". wikipedia.orgontosight.aijddtonline.infomdpi.com A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinoilin" or "Chinolein" by distilling the alkaloid quinine (B1679958) with a strong alkali. wikipedia.orgwikiwand.comslideshare.net It was later demonstrated by August Hoffmann that Runge's and Gerhardt's substances were identical, and the name quinoline became established. wikiwand.comslideshare.net These early discoveries opened the door to understanding a new class of nitrogen-containing heterocyclic compounds.

The late 19th century was a period of rapid advancement in synthetic organic chemistry, leading to the development of several named reactions for synthesizing the quinoline scaffold, which remain fundamental to this day. organicreactions.orgiipseries.org Key among these are:

The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this method involves reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. slideshare.netwikipedia.orgpharmaguideline.com It is a powerful method for creating unsubstituted and substituted quinolines.

The Friedländer Synthesis (1882): Discovered by Paul Friedländer, this reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde) to form a quinoline derivative. organicreactions.orgwikipedia.orgjk-sci.com This method is valued for its versatility and the ability to control the substitution pattern of the final product. jk-sci.comorganic-chemistry.org

These and other synthetic methods, such as the Combes, Doebner-von Miller, and Conrad-Limpach syntheses, enabled chemists to create a vast library of quinoline derivatives. wikiwand.comorganicreactions.orgiipseries.org This accessibility spurred research into their properties and applications, establishing quinolines as a "privileged scaffold" in medicinal chemistry and materials science due to their presence in numerous natural products, pharmaceuticals, and functional materials. rsc.orgrsc.orgrsc.orgresearchgate.net

Significance of Sulfonic Acid and Iodo-Substitutions on the Quinoline Scaffold

The properties of a quinoline derivative are heavily influenced by the nature and position of its substituents. In 7-Iodoquinoline-8-sulfonic acid, the presence of both an iodine atom at the 7-position and a sulfonic acid group at the 8-position introduces specific and significant chemical characteristics.

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strongly acidic, electron-withdrawing functional group. Its introduction onto an aromatic ring, a process known as sulfonation, imparts several key properties. wikipedia.org

Increased Water Solubility: The -SO₃H group is highly polar and can ionize, which dramatically increases the water solubility of the parent molecule. britannica.comopenochem.org This is a critical property for applications in aqueous media, including biological systems and certain catalytic processes.

Electronic Effects: As a strong electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com In the case of quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring, primarily at positions 5 and 8. uop.edu.pk The presence of a sulfonic acid group at position 8 would thus influence the regioselectivity of any subsequent reactions.

Synthetic Intermediate: The sulfonic acid group can serve as a useful leaving group in nucleophilic substitution reactions, allowing for its replacement by other functional groups like hydroxyl (-OH) or cyano (-CN) groups under specific conditions. numberanalytics.com This makes quinoline sulfonic acids valuable intermediates in the synthesis of other derivatives. guidechem.com

Iodo-Substitution (-I): Halogenation is a common strategy to modify organic molecules. Iodine, as a substituent, has distinct effects:

Synthetic Handle: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making iodo-substituted aromatics excellent substrates for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows the iodine atom to be replaced with carbon, nitrogen, or other atoms, providing a powerful tool for building more complex molecular architectures. researchgate.net

Modulation of Biological Activity: The introduction of an iodine atom can significantly alter the pharmacological profile of a molecule. researchgate.netresearchgate.netnih.gov Its size, lipophilicity, and ability to form halogen bonds can enhance binding to biological targets. Iodo-substituted quinolines have been investigated for various biological activities. researchgate.netnih.gov

The combination of a sulfonic acid group at the C-8 position and an iodine atom at the C-7 position on the quinoline scaffold creates a molecule with a unique set of properties. The sulfonic acid group ensures water solubility and modifies the electronic nature of the benzene ring, while the iodine atom provides a reactive site for further synthetic diversification.

Current Research Landscape and Academic Relevance of this compound

While specific research literature on this compound is limited, its academic relevance can be inferred from the extensive research on closely related compounds and functionalized quinolines in general. The functional groups present suggest potential applications in several areas of modern chemical research.

Chelating Agents and Analytical Reagents: The isomeric compound, 8-hydroxy-7-iodoquinoline-5-sulfonic acid (often called Ferron), is a well-known analytical reagent used for the colorimetric determination of metal ions, particularly iron(III). acs.orgacs.orgsigmaaldrich.com The arrangement of the hydroxyl and nitrogen atoms in Ferron creates a bidentate chelation site for metal ions. Although this compound lacks the 8-hydroxy group critical for this specific chelation, the quinoline nitrogen and the sulfonic acid oxygen atoms could potentially coordinate with certain metal ions. Research in this area would explore its capacity as a ligand or a specialized analytical tool.

Building Blocks in Organic Synthesis: The true potential of this compound likely lies in its utility as a synthetic intermediate. The iodo group at the C-7 position is a prime site for transition metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide array of functional groups, leading to novel quinoline derivatives that are difficult to access through other synthetic routes. The sulfonic acid group at C-8 provides aqueous solubility, which is increasingly desirable for developing "green" chemical processes that occur in water rather than organic solvents. organic-chemistry.org

Scaffolds for Medicinal Chemistry: Functionalized quinolines are a cornerstone of drug discovery. rsc.orgrsc.orgresearchgate.netresearchgate.net Derivatives of quinoline are known to possess a wide range of biological activities. rsc.org For instance, studies on iodo-substituted quinolines have demonstrated their potential as antimicrobial agents. researchgate.netnih.govresearchgate.net Research on 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives has also shown promising antimicrobial activity. researchgate.net The 7-iodo-8-sulfonic acid scaffold could serve as a starting point for the synthesis of new libraries of compounds to be screened for various therapeutic targets. researchgate.net The steric and electronic properties conferred by the iodo and sulfonic acid groups could lead to novel structure-activity relationships. researchgate.net

Table 1: Physical and Chemical Properties of Quinoline and Related Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Appearance
Quinoline91-22-5C₉H₇N129.16Colorless hygroscopic liquid wikipedia.orgjddtonline.info
Quinoline-8-sulfonic acid85-48-3C₉H₇NO₃S209.22Off-white or yellow to brown powder guidechem.comnih.gov
8-Hydroxy-7-iodoquinoline-5-sulfonic acid (Ferron)547-91-1C₉H₆INO₄S351.12Yellow-orange crystalline solid sigmaaldrich.com

Table 2: Notable Quinoline Synthesis Reactions

Synthesis MethodYear DevelopedKey ReactantsSignificance
Skraup Synthesis1880Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent wikipedia.orgA fundamental and widely used method for quinoline synthesis. slideshare.netpharmaguideline.com
Friedländer Synthesis18822-Aminoaryl aldehyde/ketone, Compound with α-methylene group wikipedia.orgVersatile method allowing for the synthesis of polysubstituted quinolines. organicreactions.orgjk-sci.com
Combes Synthesis1888Aniline, β-Diketone iipseries.orgForms 2,4-disubstituted quinolines via an acid-catalyzed cyclization. iipseries.org
Doebner-von Miller Reaction1881Aniline, α,β-Unsaturated carbonyl compound iipseries.orgA variation of the Skraup synthesis, often considered more general. wikiwand.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO3S B12866137 7-Iodoquinoline-8-sulfonic acid CAS No. 32435-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32435-64-6

Molecular Formula

C9H6INO3S

Molecular Weight

335.12 g/mol

IUPAC Name

7-iodoquinoline-8-sulfonic acid

InChI

InChI=1S/C9H6INO3S/c10-7-4-3-6-2-1-5-11-8(6)9(7)15(12,13)14/h1-5H,(H,12,13,14)

InChI Key

JPOYAWNNALIFPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)I)S(=O)(=O)O)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 7 Iodoquinoline 8 Sulfonic Acid

Established Synthetic Routes to 7-Iodoquinoline-8-sulfonic Acid

The traditional synthesis of this compound, also known as Ferron, typically involves the sulfonation of 8-hydroxyquinoline (B1678124). This electrophilic substitution reaction is carried out using concentrated sulfuric acid at elevated temperatures, ranging from 150 to 160°C, for a duration of 6 to 8 hours. This process yields the sulfonic acid derivative. Subsequent iodination, often using molecular iodine in the presence of an oxidizing agent, introduces the iodine atom at the 7-position of the quinoline (B57606) ring. Another established method involves the use of chlorosulfonic acid for the sulfonation step, which can then be followed by iodination.

Novel Approaches in this compound Synthesis

Green Chemistry Principles in Synthesis (e.g., Mechano-synthesis)

In line with the principles of green chemistry, mechanochemical methods have been explored for the synthesis of derivatives of this compound. ug.edu.ghajol.info Mechanosynthesis, which involves grinding or milling solid reactants together, often in the absence of a solvent, offers a more sustainable alternative to traditional solvent-based methods. nih.govamazonaws.com This technique has been successfully employed to produce co-crystals of 8-hydroxy-7-iodoquinoline-5-sulfonic acid with other active pharmaceutical ingredients, such as sulfamethoxazole (B1682508). ug.edu.ghajol.infoug.edu.gh Studies have shown that kneading provides the highest yield compared to simple mixing or grinding in these solvent-free reactions. ug.edu.ghajol.info

Chemical Modification and Derivatization Strategies

The chemical structure of this compound, with its hydroxyl, sulfonic acid, and iodo functional groups, allows for a wide range of chemical modifications and derivatizations. These modifications are undertaken to alter the compound's physical, chemical, and biological properties.

Synthesis of Sulfonamide Derivatives of this compound

A key derivatization strategy involves the conversion of the sulfonic acid group into a sulfonamide. This is typically achieved by first converting the sulfonic acid to its corresponding sulfonyl chloride. The reaction of 8-hydroxy-7-iodoquinoline-5-sulfonic acid with chlorosulfonic acid yields 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. researchgate.netresearchgate.net This intermediate can then be reacted with a variety of primary and secondary amines, as well as with glycine (B1666218) and hydrazine (B178648) hydrate, to produce a diverse library of sulfonamide derivatives. researchgate.netresearchgate.net The resulting sulfonamides often exhibit interesting biological activities. researchgate.netresearchgate.net

Co-crystallization Techniques for this compound Systems

Co-crystallization has emerged as a valuable technique for modifying the physicochemical properties of active pharmaceutical ingredients. nih.gov this compound, also referred to as Ferron in this context, has been successfully co-crystallized with various molecules. ug.edu.ghajol.infonih.gov

Mechanochemical grinding and liquid-assisted grinding are common methods for preparing co-crystals. nih.gov For instance, co-crystals of 8-hydroxy-7-iodoquinoline-5-sulfonic acid and sulfamethoxazole have been prepared using mechanosynthesis, highlighting a green chemistry approach. ug.edu.ghajol.infonih.gov The formation of these co-crystals is driven by non-covalent interactions, such as hydrogen bonding, between the constituent molecules. nih.gov

Co-crystal SystemCo-formerSynthesis MethodReference
8-Hydroxy-7-iodoquinoline-5-sulfonic acidSulfamethoxazoleMechanosynthesis (kneading, grinding, mixing) ug.edu.ghajol.info
8-Hydroxy-7-iodoquinoline-5-sulfonic acidQuinolineSolution evaporation nih.gov
8-Hydroxy-7-iodoquinoline-5-sulfonic acid4-Chloroaniline (B138754)Solution reflux and evaporation nih.goviucr.org
8-Hydroxy-7-iodoquinoline-5-sulfonic acid4-Bromoaniline (B143363)Solution reflux and evaporation nih.goviucr.org
8-Hydroxy-7-iodoquinoline-5-sulfonic acid8-HydroxyquinolineNot specified nih.gov
8-Hydroxy-7-iodoquinoline-5-sulfonic acid4,4'-BipyridineNot specified nih.gov

Formation of Proton-Transfer Compounds and Zwitterionic Species

The acidic nature of the sulfonic acid group in this compound allows it to participate in proton-transfer reactions with basic compounds. This leads to the formation of proton-transfer compounds, which are essentially salts. For example, it reacts with Lewis bases like 4-chloroaniline and 4-bromoaniline to form crystalline proton-transfer compounds. nih.goviucr.org In these structures, the proton from the sulfonic acid group is transferred to the aniline (B41778) nitrogen, forming an anilinium cation and a sulfonate anion. nih.goviucr.org

Furthermore, the crystal structure of 8-hydroxy-7-iodoquinoline-5-sulfonic acid itself reveals that it exists as a zwitterion, where the proton from the sulfonic acid group has transferred to the quinoline nitrogen atom. nih.goviucr.orgresearchgate.netusc.edu.au This internal proton transfer results in a molecule with both a positive and a negative charge, a characteristic feature of zwitterionic species. The formation of these proton-transfer compounds and zwitterions is often accompanied by extensive hydrogen bonding networks, which play a crucial role in stabilizing the crystal structures. nih.goviucr.org

ReactantProduct TypeKey Structural FeatureReference
4-ChloroanilineProton-transfer compound4-Chloroanilinium cation and 8-hydroxy-7-iodoquinoline-5-sulfonate anion nih.goviucr.org
4-BromoanilineProton-transfer compound4-Bromoanilinium cation and 8-hydroxy-7-iodoquinoline-5-sulfonate anion nih.goviucr.org
QuinolineProton-transfer compoundQuinolinium cation and 8-hydroxy-7-iodoquinoline-5-sulfonate anion nih.govresearchgate.net
UreaAdductZwitterionic 8-hydroxy-7-iodoquinoline-5-sulfonic acid researchgate.net
ItselfZwitterionInternal proton transfer from sulfonic acid to quinoline nitrogen nih.goviucr.orgresearchgate.netusc.edu.au

Coordination Chemistry and Metal Complexation Mechanisms of 7 Iodoquinoline 8 Sulfonic Acid

Ligand Design Principles and Chelation Properties of 7-Iodoquinoline-8-sulfonic Acid

This compound, commonly known as ferron, is a bidentate chelating agent, a characteristic that is central to its function in coordination chemistry. nih.gov Its ability to form stable complexes with metal ions stems from the presence of two key functional groups positioned for effective coordination: the hydroxyl group at the 8-position and the nitrogen atom within the quinoline (B57606) ring. These two sites act as a pincer, binding to a metal ion to form a stable five-membered chelate ring.

The design of this ligand is further refined by the substituents on the quinoline core. The introduction of an iodine atom at the 7-position and a sulfonic acid group at the 5-position significantly influences its chelation properties. These electron-withdrawing groups render the chelating hydroxyl moiety more acidic. nih.gov This increased acidity facilitates the deprotonation of the hydroxyl group at a lower pH, making the ligand available for chelation across a wider range of conditions. nih.gov The sulfonic acid group also enhances the water solubility of both the ligand and its metal complexes. nih.gov

Formation and Characterization of Metal Complexes

This compound reacts with a wide array of metal ions to form distinct and often colored complexes. The characterization of these complexes involves various analytical techniques to determine their stoichiometry, stability, and structure.

Complexes with Transition Metal Ions (e.g., Iron(III), Copper(II), Nickel(II), Mercury(II))

The interaction of this compound with transition metals is well-documented, particularly its use as a selective colorimetric reagent for the determination of iron(III). nih.govacs.org It forms stable complexes with numerous divalent and trivalent transition metal ions. The formation of these complexes is often studied using spectrophotometric methods, which rely on the change in absorbance upon complexation. Research has confirmed the formation of complexes with metals such as Iron(III), Copper(II), Nickel(II), and Manganese(II). researchgate.netnih.govbendola.com The coordination with these metals typically involves the deprotonated hydroxyl oxygen and the quinoline nitrogen, leading to the formation of stable chelate structures. scispace.com Studies on mixed-ligand complexes have also been conducted, incorporating other ligands alongside this compound to create coordination compounds with varied geometries and properties. nih.govsemanticscholar.org

Interactive Table: Documented Transition Metal Ion Complexes with this compound

Metal IonStatusRelevant Research Areas
Iron(III)ConfirmedColorimetric analysis, Flocculation, Biological interactions
Copper(II)ConfirmedStructural studies, Biological activity
Nickel(II)ConfirmedStructural studies, Biological activity
Mercury(II)ConfirmedBiological activity studies of related complexes
Manganese(II)ConfirmedSynthesis and characterization of coordination polymers
Zinc(II)ConfirmedSynthesis and characterization of coordination polymers

Complexes with Lanthanide and Actinide Ions (e.g., Cerium(IV), Uranium(VI))

The chelating properties of this compound extend to f-block elements, including lanthanides and actinides. Spectrophotometric studies have been employed to investigate the formation of complexes with cerium(IV). researchgate.netresearchgate.net The interaction with actinides such as uranium(VI) and thorium(IV) has also been explored, often in the context of developing separation and extraction methods for the nuclear fuel cycle. nih.govmdpi.com The ability of this ligand to form stable complexes with these large, highly charged ions is critical for such applications. mdpi.com The coordination chemistry of lanthanide and actinide ions is complex, but ligands like this compound provide a framework for studying their bonding and reactivity. osti.govnih.gov

Thermodynamic Stability and Kinetic Investigations of Metal Complexes

The stability of a metal complex in solution is a crucial parameter, described by thermodynamic and kinetic principles. gcnayanangal.com Thermodynamic stability refers to the extent to which a complex will form in a system at equilibrium and is quantified by the stability constant (K) or its logarithm (log K). gcnayanangal.com A higher value indicates a more stable complex. gcnayanangal.com

Studies have been conducted to determine the thermodynamic characteristics of complexes formed between this compound and various metal ions. For instance, the stability constants of cerium(IV) complexes have been investigated, although literature data was noted as scarce in some studies. researchgate.net Research on the cerium(IV) complex has also involved kinetic investigations, studying the rate of its intramolecular redox decomposition. researchgate.net These studies provide insight into not only the strength of the metal-ligand bond but also the reactivity of the resulting complex over time. researchgate.netresearchgate.net

Table: Thermodynamic and Kinetic Data for a Cerium(IV) Complex

ParameterValue/ObservationConditionsReference
Complex CompositionCe(HFer)²⁺pH 0.5–3.0, Ionic Strength I = 2 researchgate.net
Investigation TypeThermodynamic & Kinetic285.15–297.15 K, Sulfuric acid solutions researchgate.net
FocusFormation of intermediate complex and its redox decompositionSpectrophotometry, photometry, and pH-metry researchgate.netresearchgate.net

Structural Elucidation of this compound Metal Complexes

Determining the precise three-dimensional arrangement of atoms in a metal complex is essential for understanding its properties and reactivity. Single-crystal X-ray diffraction is the most powerful technique for this purpose. spbu.ru

Single-Crystal X-ray Diffraction Analysis

For example, the crystal structures of two one-dimensional coordination polymers, [Zn(IHQS)(4,4′-bipy)1/2(H2O)2]n and [Mn(IHQS)(4,4′-bipy)1/2(H2O)2]n (where IHQS is 7-iodo-8-hydroxyquinoline-5-sulfonate), have been determined. researchgate.net In these structures, the ligand coordinates to the metal centers, demonstrating its role in building extended supramolecular architectures. researchgate.net Additionally, the crystal structure of a salt, quinolinium 8-hydroxy-7-iodoquinoline-5-sulfonate, has been reported, providing valuable information on the intermolecular interactions, such as hydrogen bonding and π–π stacking, that the anion can participate in. nih.gov

Interactive Table: Example Crystallographic Data for a Related Structure

ParameterValue for Quinolinium 8-hydroxy-7-iodoquinoline-5-sulfonate 0.8-hydrate
Empirical FormulaC₉H₇N⁺·C₉H₅INO₄S⁻·0.8H₂O
Data CollectionOxford Diffraction Gemini-S CCD-detector diffractometer
Key Structural FeatureAnions form π–π-associated stacks down the b axis
Minimum Ring Centroid Separation3.462 (6) Å
Hydrogen BondingQuinolinium N—H···O and hydroxyl O—H···O interactions with sulfonate O-atoms
Data from Smith et al., 2012. nih.gov

Coordination Geometries and Stereochemistry

This compound, often referred to as ferron, acts as a versatile ligand in coordination chemistry, capable of forming complexes with a wide range of metal ions. The resulting coordination geometries are diverse and are influenced by the size, charge, and electronic configuration of the central metal ion, as well as the participation of the sulfonate group and solvent molecules in the coordination sphere.

The ligand typically coordinates in a bidentate fashion through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group. researchgate.net However, the sulfonate group can also be involved in coordination, leading to the formation of polynuclear or polymeric structures. The stereochemistry of the resulting complexes is dictated by the preferred coordination number of the metal ion and the steric constraints imposed by the ligands.

A variety of coordination polyhedra have been observed in the solid-state structures of metal complexes with this compound. For instance, with divalent first-row transition metals like nickel(II), cobalt(II), magnesium(II), and zinc(II), distorted octahedral geometries are common. nih.govresearchgate.net In these complexes, the metal center is typically coordinated to the N,O-donors of the quinoline moiety, one oxygen atom from the sulfonate group, and three water molecules. researchgate.net

Larger alkaline earth metal ions, such as calcium(II) and strontium(II), tend to exhibit higher coordination numbers, resulting in pentagonal-bipyramidal geometries. researchgate.netresearchgate.net In the case of the even larger barium(II) ion, a nine-coordinate monocapped antiprismatic geometry is observed, where the coordination sphere is composed of the chelating N,O atoms, three coordinated water molecules, and four oxygen atoms from three different sulfonate groups. researchgate.net

Other metals display unique coordination preferences. Mercury(II) forms a distorted square planar complex, while silver(I) adopts a highly distorted trigonal-planar geometry. researchgate.netresearchgate.net The uranyl ion (UO2(2+)) has been found to exhibit a seven-coordinate pentagonal bipyramidal geometry. The following table summarizes the observed coordination geometries for various metal complexes of this compound.

Metal IonCoordination GeometryCoordination Environment DetailsReference
Nickel(II)OctahedralCoordinated to the ring N atom, deprotonated quinolinol O atom, one sulfonate O atom, and three water molecules. researchgate.netresearchgate.net
Strontium(II)Pentagonal-bipyramidalCoordinated to O atoms of three different sulfonate groups, deprotonated quinolinol O atoms of two different oxine rings, and two water molecules. researchgate.net
Calcium(II)Pentagonal-bipyramidalCoordinated to O atoms of three different sulfonate groups, deprotonated O atoms of two different oxine rings, and two water molecules. researchgate.net
Barium(II)Nine-coordinate monocapped antiprismaticCoordinated to four O atoms from three different sulfonate groups, the chelating N and O atoms of the oxine ring, and three water molecules. researchgate.net
Zinc(II)Distorted OctahedralCoordinated to three water molecules, the N and deprotonated O atoms of the quinolinol ring, and one O atom of the sulfonate group. researchgate.net
Magnesium(II)Distorted OctahedralCoordinated by N and O atoms of the oxine ring, one O atom of a sulfonate group, and three water molecules. researchgate.net
Mercury(II)Distorted Square PlanarFeatures two short Hg–Cl bonds and two long Hg–O bonds (one from sulfonate, one from water). researchgate.netresearchgate.net
Silver(I)Highly Distorted Trigonal-PlanarCoordinated by N and O donor atoms from the ligand and one O atom from a water molecule. researchgate.net

Intermolecular Interactions within Coordination Polymers and Extended Frameworks

Hydrogen Bonding: Hydrogen bonds are a dominant feature in the crystal packing of these compounds. The hydroxyl and sulfonate groups of the ligand, along with coordinated or lattice water molecules, act as effective hydrogen bond donors and acceptors. O—H⋯O and N—H⋯O hydrogen bonds are prevalent, linking cations, anions, and water molecules into extensive networks. researchgate.netnih.gov For example, in a quinolinium salt of ferron, hydroxyl O—H⋯O and quinolinium N—H⋯O hydrogen bonds to sulfonate oxygen acceptors form chains, which are further linked by water O—H⋯O interactions to create a two-dimensional network. nih.gov In some structures, a short intra-anionic O8—H8⋯N1 association with a distance of 2.693 (7) Å is observed. nih.gov

π-π Stacking: The planar aromatic quinoline rings of the ligand frequently engage in π-π stacking interactions. These interactions contribute significantly to the stabilization of the crystal lattice by holding adjacent ligands or complex units in close proximity. In the crystal structure of a hydrated quinolinium salt of ferron, the ferron anions form π-π associated stacks with a minimum ring centroid separation of 3.462 (6) Å. nih.gov This stacking is a recurring motif, with organic ligands often stacked on top of one another, with adjacent members in the stack related by an inversion center. researchgate.netresearchgate.net

Halogen Bonding: The presence of the iodine atom at the 7-position of the quinoline ring introduces the possibility of halogen bonding. This is a directional, non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of a quinolinium salt of ferron, a relatively short intra-anionic I7···O51 interaction of 3.027 (5) Å is observed, indicating a significant halogen bonding interaction. nih.gov These interactions can act as another tool in crystal engineering to direct the assembly of desired supramolecular architectures.

The interplay of these various intermolecular forces results in the formation of complex and often beautiful supramolecular structures, demonstrating the utility of this compound as a building block in crystal engineering and materials science.

The following table provides a summary of the key intermolecular interactions observed in the crystal structures of this compound and its derivatives.

Interaction TypeDescriptionExample and Distance (Å)Reference
Hydrogen Bonding (O-H···O)Links anions, cations, and water molecules, forming extensive networks.Commonly observed in hydrated complexes, linking chains into 2D and 3D frameworks. researchgate.netnih.gov
Hydrogen Bonding (N-H···O)Involves protonated quinoline nitrogen and sulfonate oxygen acceptors.Contributes to the formation of chains in proton-transfer compounds. researchgate.netnih.gov
Hydrogen Bonding (Intra-anionic)Short association between the hydroxyl proton and the quinoline nitrogen.O8—H8···N1 distance of 2.693 (7) Å. nih.gov
π-π StackingStacking of the planar quinoline rings of the ligands.Minimum ring centroid separation of 3.462 (6) Å in a quinolinium salt. nih.gov
Halogen Bonding (I···O)Directional interaction between the iodine atom and an oxygen atom.Intra-anionic I7···O51 distance of 3.027 (5) Å. nih.gov

Advanced Analytical Chemistry Applications of 7 Iodoquinoline 8 Sulfonic Acid

Spectrophotometric Methods for Trace Analysis and Quantification

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. 7-Iodoquinoline-8-sulfonic acid is an effective chromogenic reagent, forming colored complexes with metal ions, which can be quantified by measuring their absorbance at specific wavelengths.

Colorimetric Determination of Metal Ions (e.g., Ferric Iron)

This compound is a well-established reagent for the colorimetric determination of ferric iron (Fe³⁺). acs.orgacs.orgscispace.com The reaction between Ferron and Fe³⁺ forms a stable, colored complex, allowing for its quantification even at low concentrations. acs.orgacs.orgajrconline.org The Al-Ferron timed spectrophotometry assay is a fundamental method for studying the formation and transformation of polynuclear hydroxyl aluminum species in aqueous systems. ncats.io

The method's sensitivity can be enhanced through preconcentration techniques. For instance, a strong base anion-exchange resin loaded with Ferron can be used for the preconcentration of Fe(III) at a pH of 2.2. ajrconline.org After desorption, the iron can be determined spectrophotometrically. ajrconline.org

Metal IonpHWavelength (nm)Reference
Ferric Iron (Fe³⁺)2.2510 ajrconline.org
Ferric Iron (Fe³⁺)-- acs.orgacs.orgscispace.com

Spectrophotometric Assays in Environmental Monitoring

The ability of this compound to form complexes with various metal ions makes it a valuable tool in environmental monitoring. It can be used to develop spectrophotometric assays for the detection of trace metals in water and other environmental samples. chemimpex.com For instance, it has been utilized in the development of optical sensors for the determination of cadmium ions in water samples. researchgate.net The complexation of metal ions with immobilized this compound can lead to a change in color, which can be measured to determine the concentration of the analyte. researchgate.net

Fluorimetric Techniques Utilizing this compound

Fluorimetry is another powerful analytical technique that relies on the fluorescence of a substance. This compound and its derivatives can act as fluorescent probes, where their fluorescence properties change upon binding to specific analytes.

Fluorescence-Based Determination of Metal Ions (e.g., Zirconium)

This compound has been employed in the fluorimetric determination of zirconium. tandfonline.com The formation of a complex between the ligand and zirconium can lead to a significant enhancement of fluorescence, allowing for sensitive detection. tandfonline.com One method involves the use of an inclusion complex of 8-hydroxy-7-iodoquinoline-5-sulfonic acid with β-cyclodextrin as the ligand for the fluorimetric determination of zirconium at trace levels. tandfonline.com This method boasts a low detection limit of 0.07 μg/ml. tandfonline.com

Metal IonDetection LimitReference
Zirconium0.07 µg/mL tandfonline.com

Development of Fluorescent Probes for Specific Analytes

The unique photophysical properties of quinoline (B57606) derivatives make them excellent candidates for the development of fluorescent probes. nih.gov 8-Aminoquinoline (B160924) derivatives, for example, have been extensively studied as fluorescent probes for the determination of zinc ions. mdpi.com The introduction of different functional groups to the 8-aminoquinoline structure can enhance water solubility and cell membrane permeability. mdpi.com While not directly this compound, this highlights the broader potential of quinoline-based compounds in developing selective and sensitive fluorescent sensors for various analytes. nih.govmdpi.com

Electrochemical Methods and Voltammetric Analysis

Electrochemical methods offer another avenue for the application of this compound in analytical chemistry. These techniques measure changes in electrical properties, such as current or potential, to determine the concentration of an analyte.

Square wave anodic stripping voltammetry (SWASV) has been used for the determination of 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) itself. researchgate.net This method employed a carbon paste electrode modified with Sb₂O₃ and multi-walled carbon nanotubes-titanium dioxide nanohybrid. researchgate.net The technique demonstrated a linear concentration range from 1.0 to 100 μM with a detection limit of 1.2 μM. researchgate.net

Furthermore, this compound has been used as a complexing agent in the voltammetric determination of metal ions. For instance, a method for the determination of palladium involves the formation of a complex with 7-iodo-8-hydroxyquinoline-5-sulphonic acid, which is then analyzed using linear-sweep polarography. researchgate.net Similarly, it has been used as a chelating agent in the square wave anodic stripping voltammetric determination of Cu²⁺ ions. researchgate.net

AnalyteTechniqueElectrodeLinear Range (µM)Detection Limit (µM)Reference
8-hydroxy-7-iodo-5-quinoline sulfonic acidSWASVSb₂O₃/TiO₂-MWCNTPE1.0 - 1001.2 researchgate.net
PalladiumLinear-sweep polarography-0.07 - 5.0- researchgate.net
Copper(II)SWASVSb₂O₃/CNTPE-- researchgate.net

Chromatographic Applications and Separation Methodologies (e.g., NACE for Fatty Acids)

8-hydroxy-7-iodoquinoline-5-sulfonic acid (HIQSA) has proven to be a valuable chromophore in the field of analytical separation, particularly in the technique of non-aqueous capillary electrophoresis (NACE). ntu.edu.tw Its application is especially notable in the analysis of challenging analytes like fatty acids, which often lack a native chromophore for direct UV detection and have poor solubility in aqueous solutions.

Detailed Research Findings:

In a seminal study, researchers developed a NACE method with indirect absorbance detection for the rapid separation of a wide range of fatty acids (from C2 to C18). ntu.edu.tw The method utilizes HIQSA as a key component in the background electrolyte (BGE). In this setup, the UV-absorbing HIQSA fills the capillary. When the non-absorbing fatty acid analytes migrate through the capillary, they displace the chromophore, causing a decrease in absorbance. This decrease is detected as a negative peak, allowing for the indirect quantification of the fatty acids.

The separation is conducted in a non-aqueous environment, typically a mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724). ntu.edu.tw This non-aqueous system is crucial for solubilizing the long-chain fatty acids, which would be problematic in traditional aqueous capillary electrophoresis. The study demonstrated the successful separation of C2 to C18 fatty acids in under 12 minutes, showcasing a significant improvement in analysis speed over conventional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), which often require tedious derivatization steps. ntu.edu.tw

The effectiveness of the separation is influenced by several factors, including the composition of the organic modifiers in the BGE and the pH. Researchers found that adjusting the ratio of isopropanol and acetonitrile in the BGE had a significant impact on the resolution of the fatty acid peaks. ntu.edu.tw Furthermore, the dissociation constants (pKa) of the fatty acids were determined in the non-aqueous medium and were found to be approximately two units higher than in aqueous solutions, a factor that influences their electrophoretic mobility and, consequently, their separation. ntu.edu.tw

The table below summarizes the conditions and performance of the NACE method using HIQSA for the separation of various fatty acids, as detailed in the research.

Table 1: NACE Separation of Fatty Acids Using HIQSA

Analyte (Fatty Acid) Separation Time (min) Background Electrolyte (BGE) Detection Method

Data extracted from Chen et al. (1999), Journal of Chromatography A. ntu.edu.tw

This NACE methodology with indirect absorbance detection using 8-hydroxy-7-iodoquinoline-5-sulfonic acid offers a rapid, efficient, and derivatization-free approach for the analysis of fatty acids, with significant applications in food science and physiology. ntu.edu.tw

Sophisticated Spectroscopic Characterization of 7 Iodoquinoline 8 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 7-iodoquinoline-8-sulfonic acid. The spectra are sensitive to the vibrations of specific chemical bonds, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of a related isomer, 8-hydroxy-7-iodoquinoline-5-sulfonic acid, provides insight into the expected vibrational modes. nist.gov Key characteristic absorption bands for this compound would be anticipated as follows:

O-H Stretching: A broad band in the region of 3400-2500 cm⁻¹ is characteristic of the sulfonic acid (SO₃H) group's O-H stretching, often overlapping with any adsorbed water.

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹.

C=N and C=C Stretching: The quinoline (B57606) ring's C=N and C=C stretching vibrations are expected in the 1650-1450 cm⁻¹ range.

S=O Stretching: The sulfonic acid group exhibits strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. researchgate.netresearchgate.net For instance, sulfonated polymers show a strong asymmetrical stretching vibration for S=O at 1250 cm⁻¹ and a symmetrical vibration for C-O-S at 810 cm⁻¹. researchgate.net In p-toluenesulfonic acid, these bands are also prominent. nist.govchemicalbook.com

C-S Stretching: The stretching vibration for the C-S bond is generally weaker and appears in the 800-600 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected to be found at lower frequencies, typically in the 600-500 cm⁻¹ range, due to the heavy iodine atom.

An FT-IR spectrum of the closely related 8-hydroxyquinoline-5-sulfonic acid is available in the NIST Chemistry WebBook, which can be used as a reference for the fundamental vibrational modes of the quinoline and sulfonic acid moieties. nist.govchemicalbook.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:

Strong bands for the aromatic ring breathing modes of the quinoline system.

Symmetric stretching vibrations of the sulfonate group.

The C-I bond, being relatively non-polar, may give rise to a more easily identifiable Raman signal compared to its IR absorption.

Although specific Raman studies on this exact molecule are not prevalent, the technique is widely used to characterize protein structures, including amide I and amide III bands, and can differentiate between different molecular species based on their unique vibrational fingerprints. nih.govspectroscopyonline.com

Table 1: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
O-H Stretch (Sulfonic Acid) 3400-2500 (broad) FT-IR
Aromatic C-H Stretch 3100-3000 FT-IR, Raman
C=N, C=C Ring Stretch 1650-1450 FT-IR, Raman
Asymmetric S=O Stretch ~1250 FT-IR
Symmetric S=O Stretch ~1050 FT-IR
C-S Stretch 800-600 FT-IR, Raman
C-I Stretch 600-500 FT-IR, Raman

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Investigations

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within the molecule, providing information about the π-conjugated system of the quinoline ring and the influence of its substituents.

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of quinoline derivatives is characterized by distinct bands arising from π→π* transitions within the aromatic system. For this compound, the spectrum is expected to show multiple absorption bands. Studies on the closely related compound 8-hydroxy-7-iodoquinoline-5-sulfonic acid (Ferron) reveal absorption maxima that are sensitive to solvent and pH. asianpubs.org The introduction of the iodo and sulfonic acid groups influences the energy of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted quinoline. The technique is suitable for this class of compounds, as noted for its isomer, which is used for the spectrophotometric determination of iron(III). sigmaaldrich.comsigmaaldrich.com In one study, an azo dye formed with 8-hydroxy-7-iodoquinoline-5-sulfonic acid showed a maximum absorption at 490 nm in an alkaline medium. asianpubs.org

Fluorescence Spectroscopy:

Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to the molecular environment. solubilityofthings.com The fluorescence of this compound and its derivatives would be influenced by factors such as pH, solvent polarity, and the formation of complexes with metal ions or inclusion within host molecules. solubilityofthings.comresearchgate.net The heavy iodine atom can, however, lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. The emission spectra of related tris(8-hydroxyquinolinato)bismuth complexes have been studied, demonstrating that substituted quinolines can exhibit luminescence. escholarship.org The formation of complexes can sometimes enhance fluorescence, a phenomenon utilized in analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, providing detailed information about the carbon-hydrogen framework.

For this compound, ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for each of the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns (splitting) would allow for the unambiguous assignment of each proton.

The protons on the pyridine (B92270) ring (positions 2, 3, 4) and the benzene (B151609) ring (positions 5, 6) would appear in the aromatic region, typically between 7.0 and 9.0 ppm.

The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonic acid group and the iodo group.

The coupling constants (J-values) between adjacent protons would reveal their connectivity. For example, the proton at C5 would likely appear as a doublet, coupled to the proton at C6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.

The carbons of the quinoline ring would resonate in the range of approximately 110-160 ppm.

The carbon bearing the iodine (C7) would be significantly shielded due to the heavy atom effect, causing its signal to shift upfield.

The carbon attached to the sulfonic acid group (C8) would also show a characteristic chemical shift.

NMR data, including ¹H NMR, is noted as being available for this compound from some commercial suppliers. bldpharm.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₉H₆INO₄S), the calculated molecular weight is approximately 351.12 g/mol . sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be characteristic. Expected fragmentation pathways include:

Loss of SO₃ (80 Da).

Loss of HSO₃ (81 Da).

Loss of the iodine atom (127 Da).

Cleavage of the quinoline ring system.

Mass spectral data is available for the isomer 8-hydroxy-7-iodoquinoline-5-sulfonic acid, providing a valuable reference for the fragmentation behavior of this class of compounds. mzcloud.org

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Chemical Formula C₉H₆INO₄S sigmaaldrich.comsigmaaldrich.com
Molecular Weight 351.12 g/mol sigmaaldrich.comsigmaaldrich.com
Monoisotopic Mass 350.906 g/mol contaminantdb.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. bruker.combhu.ac.in While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, its complexes with paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺, V⁴⁺) would be EPR-active. springernature.com

The EPR spectrum of such a complex would provide detailed information about:

The oxidation state of the metal ion.

The coordination environment and geometry of the metal center.

The nature of the bonding between the metal and the this compound ligand.

The hyperfine coupling patterns in the spectrum, arising from the interaction of the unpaired electron with the magnetic nuclei of the metal and ligand atoms (e.g., ¹⁴N), can reveal how the electron is delocalized onto the ligand. libretexts.org EPR is a powerful tool for studying the electronic structure of metallo-complexes and is widely applied in catalysis and bioinorganic chemistry. springernature.comethz.ch

Spectroscopic Studies of Inclusion Complexes (e.g., with Cyclodextrins)

This compound, with its aromatic quinoline ring, has the potential to form inclusion complexes with host molecules like cyclodextrins (CDs). mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The formation of these host-guest complexes can be readily studied using various spectroscopic techniques. ekb.egmdpi.com

UV-Vis and Fluorescence Spectroscopy: The inclusion of the quinoline moiety within the less polar cyclodextrin (B1172386) cavity typically leads to changes in the UV-Vis absorption and fluorescence emission spectra. tandfonline.com Often, an enhancement of fluorescence intensity is observed because the cyclodextrin cavity protects the guest molecule from non-radiative decay processes in the aqueous solution. ekb.egtandfonline.com A study on the inclusion complex of the related Ferron with β-cyclodextrin reported an association constant of 25 M⁻¹, demonstrating the interaction. tandfonline.com

NMR Spectroscopy: ¹H NMR is particularly useful for studying inclusion complexes. Upon inclusion, the chemical shifts of the protons on the guest molecule (this compound) that are located inside the CD cavity will change. Similarly, the protons on the inner surface of the cyclodextrin will also show chemical shift changes, providing definitive evidence of complex formation and information about the geometry of inclusion. mdpi.com

These spectroscopic studies are crucial for characterizing the binding affinity and stoichiometry of the inclusion complexes, which is important for applications in areas like drug delivery and analytical chemistry. nih.govmdpi.com

Computational and Theoretical Studies on 7 Iodoquinoline 8 Sulfonic Acid Systems

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 7-Iodoquinoline-8-sulfonic acid. physchemres.org DFT methods are widely used because they provide a good balance between computational cost and accuracy for predicting molecular properties. ajchem-a.com

By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry, electronic charge distribution, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uantwerpen.be The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. ajchem-a.comuantwerpen.be A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For quinoline (B57606) derivatives, these calculations provide significant insight into their stability and reactive properties. uantwerpen.be

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterSymbolSignificance
Energy of HOMOEHOMOCorrelates with the ability to donate an electron (ionization potential). Higher energy indicates a better electron donor.
Energy of LUMOELUMOCorrelates with the ability to accept an electron (electron affinity). Lower energy indicates a better electron acceptor.
HOMO-LUMO GapΔEELUMO - EHOMO. A primary indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com
Chemical PotentialμDescribes the tendency of electrons to escape from a system.
Global HardnessηMeasures the resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.
Global SoftnessSThe reciprocal of global hardness (1/η). Indicates how easily the electron cloud can be polarized.
Electrophilicity IndexωA measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in various environments, such as in solution or interacting with biological macromolecules. nih.govnih.gov

The simulation process involves calculating the forces between particles and using these forces to simulate their motion with Newton's laws of motion. arxiv.org This allows for the observation of dynamic processes like conformational changes, solvation, and binding events at an atomic level. mdpi.com

In the context of this compound, MD simulations could be employed to:

Analyze Solvation: Understand how water molecules arrange around the sulfonic acid and quinoline moieties, which is crucial for its solubility and reactivity in aqueous media.

Study Conformational Flexibility: Determine the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between them.

Investigate Intermolecular Interactions: Simulate how multiple molecules of this compound interact with each other in a condensed phase, providing insights into crystal packing or aggregation in solution. arxiv.org

Probe Binding to Proteins: If studying its potential as a drug, MD simulations can model the interaction with a target protein, revealing the stability of the protein-ligand complex, key binding interactions, and the flexibility of the binding site. nih.govmdpi.com

Analysis of MD trajectories can yield valuable information on properties such as the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the solvent-accessible surface area (SASA). nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Spectra)

Computational methods, especially DFT, are invaluable for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the vibrational modes of the molecule. frontiersin.org

These theoretical spectra serve several key purposes:

Vibrational Assignment: They help in assigning the experimentally observed absorption bands to specific molecular motions (e.g., C-H stretching, S=O stretching, ring vibrations). ug.edu.gh

Structural Confirmation: A good agreement between the calculated and experimental spectra can help confirm the synthesized molecular structure. researchgate.net

Conformational Analysis: Different conformers of a molecule will have distinct theoretical spectra, allowing for the identification of the specific conformer present in an experimental sample. researchgate.net

It is common practice to apply a scaling factor to the computationally obtained wavenumbers to correct for approximations in the theoretical model and the neglect of anharmonicity. uantwerpen.be The comparison of theoretical and experimental data is often presented in a table to demonstrate the level of agreement. dntb.gov.ua Studies on related quinoline compounds have successfully used these methods to validate their structures and analyze their vibrational properties. researchgate.netgoogle.de

Table 2: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies

Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H Stretch~3400~3450
C-H Stretch (Aromatic)~3100~3130
S=O Asymmetric Stretch~1250~1270
S=O Symmetric Stretch~1170~1185
C=N Stretch (Quinoline)~1620~1635
C-I Stretch~650~660

Note: The values in this table are representative examples based on typical ranges for these functional groups and are for illustrative purposes only.

Investigation of Non-Covalent Interactions through Hirshfeld Surface and NCI Plot Analysis

The assembly of molecules in the solid state is governed by a complex network of non-covalent interactions (NCIs). amazonaws.comfrontiersin.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. scilit.comtandfonline.comtandfonline.com

The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. iucr.org

Non-Covalent Interaction (NCI) plots complement Hirshfeld analysis by providing a qualitative visualization of NCI regions in real space. These plots are based on the electron density and its derivatives, highlighting broad regions of van der Waals forces, hydrogen bonds, and steric repulsion, which are color-coded to indicate their nature and strength. frontiersin.orgjconsortium.com For quinoline derivatives, these analyses have been instrumental in elucidating the roles of hydrogen bonding and π–π stacking in their crystal structures. iucr.orgjconsortium.com

Computational Analysis of Protonation States and Acidity Constants (pKa)

The pKa can be calculated by determining the Gibbs free energy change for the deprotonation reaction in a solvent. acs.org These calculations often employ a combination of high-level quantum mechanics and a continuum solvation model (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent. researchgate.net For greater accuracy, explicit solvent molecules can be included in the model to account for direct solute-solvent interactions, such as hydrogen bonding. researchgate.net

For a molecule with multiple ionizable sites like this compound, these calculations can predict:

The pKa of the sulfonic acid group (-SO₃H), which is expected to be strongly acidic. nih.gov

The pKa of the protonated quinolinium nitrogen (N-H⁺), which acts as a Brønsted acid.

Studies on the closely related 8-hydroxyquinoline-5-sulfonic acid have successfully used DFT-based protocols to compute its pKa values, which were in good agreement with experimental data. researchgate.net Similar approaches can elucidate the acid-base properties of this compound, which is critical for understanding its behavior in biological and chemical systems. nih.gov

Solid State and Supramolecular Chemistry of 7 Iodoquinoline 8 Sulfonic Acid

Crystal Engineering Principles Applied to 7-Iodoquinoline-8-sulfonic Acid

The principles of crystal engineering suggest that the supramolecular structure of this compound will be a delicate balance between these competing interactions. The formation of robust hydrogen-bonding networks, typically involving the sulfonic acid groups, is expected to be a primary driver of the crystal packing. The quinoline (B57606) nitrogen can act as a hydrogen bond acceptor, potentially leading to the formation of zwitterionic species where the sulfonic acid proton migrates to the nitrogen atom. This has been observed in the crystal structure of the related compound, 8-hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate, where the proton from the sulfonic group migrates to the quinoline nitrogen. researchgate.net

Self-Assembly Processes and Supramolecular Architectures

The spontaneous organization of molecules into ordered structures, or self-assembly, is fundamental to the formation of the crystalline state of this compound. This process is driven by the minimization of the free energy of the system through the formation of multiple non-covalent interactions.

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonding is anticipated to be the most significant intermolecular interaction in the crystal structure of this compound. The sulfonic acid group (-SO₃H) is a potent hydrogen bond donor, while the oxygen atoms of the sulfonate group and the nitrogen atom of the quinoline ring are effective hydrogen bond acceptors.

Pi-Pi Stacking Interactions and Layered Structures

The planar aromatic quinoline ring system of this compound makes it an ideal candidate for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are expected to play a significant role in the stabilization of the crystal lattice.

In many quinoline derivatives, π-π stacking leads to the formation of layered or columnar structures. acs.org For instance, in some quinoline-based supramolecular assemblies, these interactions contribute to the formation of organogels with specific photophysical properties. rsc.org The interplay between hydrogen bonding and π-π stacking is critical; a strong hydrogen-bonding network can orient the molecules in a way that either promotes or hinders efficient π-π stacking. In the solid state, it is common for inversion-related organic ligands to be stacked on top of one another, further stabilized by hydrogen bonds. researchgate.net It is plausible that the crystal structure of this compound will exhibit a layered architecture where sheets of hydrogen-bonded molecules are held together by van der Waals forces and π-π stacking interactions between the quinoline rings.

Co-crystal Formation and their Structural Characterization

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. nih.govmdpi.com It involves the incorporation of a second molecular species (a co-former) into the crystal lattice of the active pharmaceutical ingredient (API) or compound of interest.

While specific co-crystals of this compound are not extensively documented in the reviewed literature, the formation of co-crystals with related quinoline sulfonic acid derivatives is well-established. For example, co-crystals of 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) with various pyridine (B92270) derivatives have been synthesized and structurally characterized. researchgate.net In one such instance, a mercury(II) chloride adduct of ferron was formed, and its crystal structure was determined by X-ray diffraction. researchgate.net

The structural characterization of these co-crystals reveals the importance of intermolecular interactions in their formation. In a co-crystal of 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate with N,N-dimethylpyridin-4-amine, the structure is layered, with cation layers and anion layers linked by C-H···O hydrogen bonds and C-H···π interactions. iucr.orgresearchgate.net The formation of these co-crystals is often driven by the formation of strong and predictable hydrogen bonds between the sulfonic acid group of the quinoline derivative and a complementary functional group on the co-former, such as a pyridine nitrogen. google.com The resulting supramolecular synthons, or reliable patterns of intermolecular interactions, are the building blocks of the co-crystal architecture.

Catalytic Applications of 7 Iodoquinoline 8 Sulfonic Acid in Organic Synthesis

Exploration of 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid as a Catalyst in Organic Reactions

Research into the catalytic applications of quinoline (B57606) derivatives has led to the exploration of 8-hydroxy-7-iodoquinoline-5-sulfonic acid (HISA) as a catalyst in multicomponent organic reactions. Notably, HISA has demonstrated efficacy in the synthesis of 2,4,5-triarylimidazole derivatives. umsida.ac.idresearchgate.net

One study highlights a simple and efficient four-component condensation reaction of benzil, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) using HISA as a catalyst under microwave irradiation. researchgate.net This method is praised for its mild reaction conditions, high yields, and environmentally friendly nature due to shorter reaction times. researchgate.net When compared with concentrated sulfuric acid, HISA was found to be an excellent catalyst for this transformation. umsida.ac.id

The synthesis of these imidazole (B134444) derivatives is significant due to their presence in various biologically important molecules and pharmaceuticals. umsida.ac.id The use of HISA offers a practical and effective route to these valuable compounds.

Mechanism of Catalysis and Reaction Optimization

The proposed mechanism for the HISA-catalyzed synthesis of 2,4,5-triarylimidazoles involves the acidic nature of the sulfonic acid group. The catalyst likely protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by ammonium acetate. The subsequent condensation and cyclization steps lead to the formation of the imidazole ring.

Optimization of the reaction conditions has been a key focus of the research. Factors such as the choice of solvent and the amount of catalyst have been investigated to maximize the yield of the desired products. For instance, in the synthesis of 2,4,5-triarylsubstituted imidazole derivatives, various solvents were tested, with the optimal conditions being identified to achieve high yields in short reaction times. researchgate.net The use of microwave irradiation has also been shown to significantly accelerate the reaction. umsida.ac.idresearchgate.net

The following table summarizes the findings from a study on the synthesis of 2,4,5-triarylsubstituted imidazole derivatives using HISA as a catalyst, showcasing the effect of different solvents and catalyst amounts on the reaction outcome.

EntrySolventCatalyst Amount (g)Time (min)Yield (%)
1Water0.051570
2Ethanol (B145695)0.051092
3Acetonitrile (B52724)0.051285
4Dichloromethane0.051578
5Ethanol0.031088
6Ethanol0.071092

This data is representative and compiled based on findings reported in the synthesis of imidazole derivatives using HISA. researchgate.net

Biochemical and Bio Analytical Research Applications of 7 Iodoquinoline 8 Sulfonic Acid

Development of 7-Iodoquinoline-8-sulfonic Acid as Fluorescent Probes in Biological Assays

The inherent fluorescent capabilities of quinoline (B57606) derivatives make them valuable candidates for the development of probes used in various biological assays. solubilityofthings.com The modification of the quinoline structure can lead to novel therapeutic agents and analytical tools. solubilityofthings.com While direct research on this compound as a fluorescent probe is not extensively detailed, the principles are well-established through the study of its isomers, such as 8-hydroxy-7-iodoquinoline-5-sulfonic acid. This related compound is noted for its fluorescence, which is utilized in applications like fluorescence microscopy and as a marker in biological assays. solubilityofthings.com

The development of fluorescent probes is a critical area of biological study, enabling the characterization of cellular structures and the understanding of biological processes. nih.gov These probes are designed to interact with specific analytes or environments, resulting in a detectable change in their fluorescent properties. nih.gov For instance, probes can be engineered to detect metal ions, with the quinoline derivative forming a stable complex with the ion, thereby enhancing the sensitivity of analytical methods. The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). mdpi.com The presence of an iodine atom, as in this compound, can introduce a "heavy-atom effect" that may influence fluorescence quenching, a property that can be harnessed in spectroscopic analysis.

Coordination polymers have been synthesized using the related compound 7-iodo-8-hydroxyquinoline-5-sulfonic acid (IHQS). researchgate.net The fluorescent properties of these polymers, as well as the IHQS ligand itself, were measured in the solid state, indicating that the emission spectra could be attributed to intraligand transitions. researchgate.net This demonstrates the potential of the iodo-substituted quinoline sulfonic acid scaffold in creating new materials with specific optical properties for analytical applications.

Investigation of Interactions with Biological Systems for Chemical Scaffold Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with many of its derivatives showing significant biological activity. solubilityofthings.com The investigation of how these compounds interact with biological systems is crucial for developing new therapeutic agents. The functional groups on the quinoline ring dictate the compound's chemical reactivity and biological action.

In biological systems, 7-Iodoquinoline can interact with various molecular targets, including enzymes and proteins. A notable interaction is with cytochrome P450 enzymes, which are central to drug metabolism. By influencing these enzymes, iodoquinoline compounds can modulate cellular processes. The iodine atom itself can enhance the molecule's ability to form halogen bonds, which can affect its binding affinity and specificity for biological targets.

The development of new chemical entities often involves using a known scaffold and modifying it to improve activity or specificity. For example, researchers have synthesized a series of novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives from the parent sulfonic acid. researchgate.net These new compounds were then tested for their in vitro antimicrobial activity against pathogenic strains, with preliminary results showing that most derivatives exhibited moderate to good antibacterial and antifungal activities. researchgate.net This highlights the utility of the iodoquinoline sulfonic acid scaffold in generating compounds with potential therapeutic applications.

Table 1: Antimicrobial Activity of Selected 8-Hydroxy-7-iodoquinoline Derivatives This table is based on preliminary screening results for derivatives of a related isomer, illustrating the potential of the iodoquinoline scaffold.

Compound Name Antibacterial Activity (Zone of Inhibition) Antifungal Activity (Zone of Inhibition)
8-Hydroxy-7-iodoquinoline 15 mm 12 mm
8-Hydroxy-7-iodoquinoline-5-sulfonamide 18 mm 14 mm
Iodoquinol 20 mm 15 mm

Source: Data is indicative based on preliminary screening results.

This approach of using a core structure to create a library of related compounds is fundamental to chemical scaffold development for identifying new biologically active agents.

Biofortification Research Involving this compound (e.g., in Crop Science)

Biofortification is an agricultural strategy to increase the nutritional value of crops. Iodine is an essential trace element for human health, and its deficiency can lead to significant health issues. researchgate.netmdpi.com Research has explored the use of iodoquinoline compounds as a source of iodine for the biofortification of staple crops like potatoes and lettuce. mdpi.comdntb.gov.ua

While studies specifically using this compound are not prominent, extensive research has been conducted on its isomer, 8-hydroxy-7-iodo-5-quinolinesulfonic acid (8-OH-7-I-5QSA) . In pot experiments with potato plants (Solanum tuberosum L.), soil application of 8-OH-7-I-5QSA was shown to be an effective method for increasing the iodine content in the tubers. mdpi.com

Key findings from this research include:

Increased Iodine Content : Tubers from plants treated with 8-OH-7-I-5QSA had a significantly higher iodine content (693.65 µg·kg⁻¹ dry weight) compared to the control group (24.96 µg·kg⁻¹ d.w.). mdpi.com The compound itself was also detected in the fortified tubers. mdpi.com

Impact on Plant Composition : Biofortification with 8-OH-7-I-5QSA led to an improved polyphenolic profile in the potato tubers, increasing from 197.31 to 233.33 mg GAE·100 g⁻¹ fresh weight. mdpi.comresearchgate.net Conversely, a significant reduction in the carotenoid content was observed. mdpi.comresearchgate.net

Similar research on lettuce (Lactuca sativa L.) grown in hydroponics showed that iodoquinolines, including 8-OH-7-I-5QSA, can serve as an effective iodine source for the plants and may also have a biostimulating effect on their yield. dntb.gov.ua Furthermore, studies in Wistar rats confirmed that iodine from kale biofortified with 8-OH-7-I-5QSA is bioavailable and well absorbed, having a positive effect on selected biochemical parameters. mdpi.com

Table 2: Effect of Biofortification with 8-hydroxy-7-iodo-5-quinolinesulfonic acid (8-OH-7-I-5QSA) on Potato Tuber Composition Note: This data pertains to the isomer 8-OH-7-I-5QSA, not this compound.

Parameter Control Group 8-OH-7-I-5QSA Treated
Total Iodine Content (µg·kg⁻¹ d.w.) 24.96 693.65
Polyphenol Content (mg GAE·100 g⁻¹ f.w.) 197.31 233.33
Carotenoid Content (mg·100 g⁻¹ d.w.) 3.46 2.45

Source: mdpi.comresearchgate.net

This body of research on a closely related isomer strongly suggests the potential of the iodoquinoline sulfonic acid class of compounds for agricultural applications aimed at combating iodine deficiency. mdpi.comresearchgate.net

Metabolic Pathway Studies of Iodoquinoline Compounds in Biological Systems

Understanding the metabolic fate of chemical compounds in biological systems is a fundamental aspect of biochemistry and pharmacology. diva-portal.org The study of metabolic pathways involves identifying the sequence of enzymatic steps that transform a compound, which provides insight into its biological activity and potential for accumulation. diva-portal.org

Direct metabolic pathway studies for this compound are not extensively documented in the available research. However, insights can be drawn from related compounds and general methodologies. For any compound introduced into a biological system, it may undergo metabolic transformations that affect its activity. evitachem.com As noted previously, iodoquinolines can interact with cytochrome P450 enzymes, which are critical components of metabolic pathways, particularly for xenobiotics.

Modern research employs advanced techniques like transcriptomics and metabolomics to elucidate the molecular processes involved in the uptake, transport, and metabolism of compounds. nih.gov For example, studies on lettuce plants treated with iodine-containing compounds (though not iodoquinolines specifically) used RNA-sequencing to identify differentially expressed genes and enriched metabolic pathways. nih.gov Processes affected included aminoacyl tRNA biosynthesis, carotenoid biosynthesis, and starch and sucrose (B13894) metabolism. nih.gov This systems biology approach allows for the creation of comprehensive models of how a compound interacts with an organism's metabolism as a whole. diva-portal.org

Computational approaches are also valuable for predicting the biological pathways a compound might be involved in based on its chemical structure. d-nb.info By representing a compound as a collection of chemical fragments, it's possible to calculate the enrichment of these fragments within known pathways and score the compound's likelihood of participating in them. d-nb.info Such predictive methods are crucial for prioritizing compounds for further experimental study and for interpreting data from metabolomics experiments. d-nb.info

Future Research Directions and Interdisciplinary Perspectives

Advanced Material Science Applications of 7-Iodoquinoline-8-sulfonic Acid Derivatives

The inherent chemical properties of the iodo-quinoline sulfonic acid framework make its derivatives promising candidates for the development of advanced materials. Current time information in Bangalore, IN. The quinoline (B57606) core, known for its optical and sensing capabilities, combined with the heavy iodine atom and the versatile sulfonic acid group, can be harnessed for various applications. acs.org

Derivatives of this compound class, such as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, are well-recognized for their ability to chelate metal cations and exhibit fluorescent properties. acs.orgsolubilityofthings.com This makes them highly suitable for creating selective colorimetric and fluorescent sensors. acs.orgacs.org For instance, they have been employed as reagents for the detection of metal ions like iron(III). acs.orgacs.org The fluorescence of their metal complexes is a key feature that can be exploited in various analytical chemistry applications. solubilityofthings.com

Future research could focus on synthesizing polymers and co-crystals containing the this compound moiety to create novel functional materials. By incorporating this structure into polymer matrices, it may be possible to develop advanced coatings with enhanced corrosion resistance and durability. Current time information in Bangalore, IN. The synthesis of polymers containing the related 8-hydroxy-7-iodo-5-quinolinesulfonic acid has already demonstrated the viability of creating new materials with unique fluorescent properties.

Table 1: Potential Material Science Applications

Application AreaKey PropertyPotential FunctionalityRelevant Derivative Research
SensorsMetal Chelation & FluorescenceColorimetric and fluorescent detection of specific metal ions.Used as a reagent for iron detection. acs.orgacs.org
Advanced CoatingsPolymer IntegrationIncorporation into polymer matrices to enhance corrosion resistance and durability.General suitability for developing advanced material coatings. Current time information in Bangalore, IN.
OptoelectronicsLuminescenceDevelopment of photo- and electroluminescent materials.Luminescent properties of rare earth element complexes with hydroxyquinoline derivatives.

Integration of this compound in Multifunctional Systems

The diverse biological and chemical activities of quinoline derivatives open up possibilities for their integration into multifunctional systems. These are sophisticated systems where a single component or device performs multiple tasks, such as simultaneous sensing and therapeutic action. Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated a wide range of biological effects, including antimicrobial, antifungal, and antineoplastic properties. researchgate.net

A key area of future development lies in creating materials that combine these biological activities with the sensing capabilities mentioned earlier. For example, a polymer surface coated with a this compound derivative could be designed to detect the presence of pathogenic bacteria through a change in fluorescence while simultaneously inhibiting their growth. Research on related compounds has shown significant antifungal activity against various Candida and dermatophyte species.

Furthermore, the ability of these compounds to form stable complexes with metal ions could be used to design drug delivery systems or radiopharmaceutical agents. Current time information in Bangalore, IN. The integration of these molecules into layered systems or hydrogels could lead to smart materials that respond to specific biological or chemical stimuli.

Sustainable Synthesis and Green Chemistry Innovations

The future of chemical manufacturing relies on the adoption of sustainable practices and green chemistry principles. Research into the synthesis of quinoline derivatives provides a clear path forward for the environmentally friendly production of this compound and its derivatives.

A significant innovation is the use of mechanosynthesis, a solvent-free method, to produce co-crystals. Studies on the related compound, 8-hydroxy-7-iodo-5-quinolinesulfonic acid, have shown that co-crystals can be successfully formed by kneading it with other active pharmaceutical ingredients, such as sulfamethoxazole (B1682508). ug.edu.gh This method gave a higher yield compared to traditional mixing and grinding and aligns with green chemistry principles by minimizing solvent use and pollution. ug.edu.gh

This contrasts with conventional synthesis methods for related salts, which often involve heating solutions in organic solvents like ethanol (B145695) for extended periods. nih.gov The principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer solvents and processes, provide a framework for future innovations. Developing catalytic and organoautocatalytic systems could further enhance the efficiency and sustainability of synthesizing these complex molecules.

Table 2: Comparison of Synthesis Methods

MethodDescriptionAdvantagesGreen Chemistry Principle
Conventional SynthesisHeating under reflux in an ethanol-water solution. nih.govEstablished and well-understood procedure.-
Mechanosynthesis (Kneading)Solvent-free grinding and kneading of reactants to form co-crystals. ug.edu.ghReduces or eliminates solvent use, minimizes pollution, can offer higher yields. ug.edu.ghPrevention of waste, Safer solvents and auxiliaries.

Unexplored Research Avenues and Challenges

Despite the promise shown by its derivatives, this compound itself remains a largely unexplored compound. This presents both challenges and significant opportunities for future research.

Challenges:

Lack of Specific Data: There is a notable scarcity of research focused specifically on the 7-iodo-8-sulfonic acid isomer. Its synthesis, characterization, and properties have not been documented to the extent of its more famous relative, Ferron.

Comparative Studies: No studies directly compare the properties of this compound with other isomers like 8-hydroxy-7-iodo-5-quinolinesulfonic acid. Such a study would be crucial to understand how the positions of the functional groups affect the compound's chemical and biological activity.

Unexplored Research Avenues:

Novel Synthesis and Characterization: A primary avenue of research is the development of an efficient synthesis for this compound and a full characterization of its physicochemical properties.

Exploring Unique Properties: Investigating the specific metal chelation, fluorescence, and biological activities of this particular isomer could reveal unique applications where it might outperform other derivatives.

Computational Modeling: In-silico techniques and computational modeling could be used to predict the properties and potential applications of this compound and its derivatives, guiding experimental work.

Metabolic Pathways: Even for well-studied iodoquinolines, their metabolic pathways in biological systems are not fully understood. mdpi.com Research in this area is crucial for developing safe and effective applications in bio-integrated systems or as therapeutic agents.

Biofortification and Environmental Fate: While studies have explored the use of the 8-hydroxy-7-iodo-5-sulfonic acid isomer for iodine biofortification in plants, the potential of the 7-iodo-8-sulfonic acid isomer for similar applications remains unknown. mdpi.com Understanding its uptake, transport, and fate in environmental and biological systems is a critical area for future investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.